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Compound of Interest

Compound Name: ARN-6039

Cat. No.: B10832652

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ARN-6039, an
investigational oral inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t
(RORyt). ARN-6039 has been a subject of interest in the field of autoimmune disease research,
particularly for its potential in treating conditions such as psoriasis and multiple sclerosis. This
document consolidates available preclinical and clinical data, details relevant experimental
methodologies, and visualizes key pathways and workflows to support further research and
development in this area.

Core Mechanism of Action

ARN-6039 functions as a potent, orally available small molecule that selectively targets RORVyt.
RORyt is a master transcriptional regulator pivotal for the differentiation and function of T
helper 17 (Th17) cells.[1][2] Th17 cells are a subset of T lymphocytes that play a critical role in
the inflammatory cascade of many autoimmune diseases through the production of pro-
inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[3]

By acting as an inverse agonist, ARN-6039 binds to RORyt and represses its transcriptional
activity. This leads to a downstream reduction in the production of IL-17 and other pro-
inflammatory cytokines, thereby mitigating the inflammatory response characteristic of
autoimmune disorders.[3]
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Signaling Pathway of RORyt Inhibition by ARN-6039
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Caption: ARN-6039 inhibits RORyt, blocking Th17 cell differentiation and IL-17 production.

Preclinical Data

ARN-6039 has demonstrated significant activity in preclinical in vitro and in vivo models,
establishing its potential as a therapeutic agent for autoimmune diseases.

In Vitro Activity

The inhibitory activity of ARN-6039 on the RORyt pathway was assessed using cell-based
assays. The compound showed potent inhibition of both RORyt-mediated gene transcription
and the release of IL-17 from activated T cells.[4]

Assay Type Cell Line/System Endpoint IC50 (nM)
RORyt-activated IL- Luciferase Reporter
HEK 293 cells o 360
17A Promoter Assay Activity
IL-17 Release Assay CD4+ T cells IL-17 Concentration 220

In Vivo Efficacy in Experimental Autoimmune
Encephalomyelitis (EAE)

The therapeutic effect of ARN-6039 was evaluated in a murine model of multiple sclerosis,
Experimental Autoimmune Encephalomyelitis (EAE), induced by MOG35-55 peptide in
C57BL/6 and BALB/c mice.[4] Oral administration of ARN-6039 after the onset of disease led
to a significant reduction in clinical scores, indicating a reversal of disease progression.[4]

Dosing Regimen (mgl/kg,
Animal Model ) greg (mglkg Outcome
ora

Significant reduction in AUC
and mean cumulative clinical

MOG35-55 Induced EAE 10, 20, 30, 40
scores compared to untreated

group.[4]

Safety Pharmacology
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Preclinical safety studies indicated that ARN-6039 was well-tolerated. In GLP-Toxicity studies,
no signs of toxicity were observed at doses up to 2000 mg/kg.[4] Toxicology studies in rats and
dogs also demonstrated tolerability at doses exceeding the intended therapeutic levels.[5]

Clinical Data

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics
of ARN-6039 in healthy adult subjects.[5][6]

Phase 1 Study Design

Parameter Description

A Phase 1, Single-Center, Randomized, Double-
Blind, Placebo-Controlled Safety, Tolerability,

Study Title and Pharmacokinetic Study of Single Ascending
Oral Doses of ARN-6039 in Healthy Adult
Subijects.[5]

ClinicalTrials.gov ID NCT03237832

Study Design Single ascending dose.[5]

Population Healthy adult male and female subjects.[5]
Number of Cohorts 5

Dose Levels 50 mg, 100 mg, 150 mg, 200 mg, 300 mg.[5]
Route of Administration Oral.[6]

Primary Endpoints Safety and tolerability.[5]

Secondary Endpoints Pharmacokinetics (AUC, Cmax).[5]

While the full results of the Phase 1 trial have not been publicly released in a peer-reviewed
publication, the successful completion of this study enabled a worldwide license agreement for
the further development of ARN-6039 for psoriasis and other autoimmune disorders.[3]

Experimental Protocols
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Detailed experimental protocols for the key assays used in the evaluation of ARN-6039 are
provided below. These are representative protocols based on standard methodologies in the
field.

RORyt-activated IL-17A Promoter Luciferase Reporter
Assay

This assay is used to quantify the ability of a compound to inhibit RORyt-mediated transcription
of the IL-17A gene.

Transfect HEK 293 cells with:
- RORYyt expression vector
- IL-17A promoter-luciferase reporter vector

Gncubate cells for 24-48 hours)

(I‘reat cells with varying concentrations of ARN-GOSSD

:

Incubate for an additional 18-24 hours

Lyse cells and add luciferase substrate
(Measure Iuminescence)

(Analyze data to determine ICSOJ
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Caption: Workflow for a RORyt-activated IL-17A promoter luciferase reporter assay.

Methodology:

e Cell Culture and Transfection:

o Culture HEK 293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

o Seed cells into 96-well plates.

o Co-transfect cells with a RORyt expression plasmid and an IL-17A promoter-luciferase
reporter plasmid using a suitable transfection reagent. A constitutively active Renilla
luciferase plasmid can be co-transfected for normalization.

e Compound Treatment:

o After 24-48 hours of transfection, remove the medium and add fresh medium containing
serial dilutions of ARN-6039 or vehicle control.

e Luciferase Assay:

[¢]

Following an 18-24 hour incubation with the compound, lyse the cells using a lysis buffer.

[e]

Transfer the cell lysate to an opaque 96-well plate.

o

Add firefly luciferase assay reagent and measure the luminescence using a luminometer.

[¢]

If a Renilla luciferase control was used, add the appropriate substrate and measure the
luminescence.

o Data Analysis:

o Normalize the firefly luciferase signal to the Renilla luciferase signal.

o Plot the normalized luminescence against the log of the compound concentration and fit
the data to a four-parameter logistic equation to determine the IC50 value.
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Human Th17 Cell Differentiation and IL-17 Release
Assay

This assay measures the effect of a compound on the differentiation of naive CD4+ T cells into
Th17 cells and their subsequent release of IL-17.

and measure IL-17A by ELISA] (Analyze data to determine \csoj

Click to download full resolution via product page
Caption: Workflow for a human Th17 cell differentiation and IL-17 release assay.
Methodology:
« |solation of Naive CD4+ T Cells:

o Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density

gradient centrifugation.

o Enrich for naive CD4+ T cells (CD4+CD45RA+CCR7+) using magnetic-activated cell
sorting (MACS).

e Th17 Differentiation:

[¢]

Coat a 96-well plate with anti-CD3 antibodies.

Seed the naive CD4+ T cells in the coated plate with soluble anti-CD28 antibodies.

[¢]

Add a Th17-polarizing cytokine cocktail (e.g., TGF-f3, IL-6, IL-23, IL-13) and serial dilutions
of ARN-6039 or vehicle control.

o

o

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
e IL-17A Measurement:

o After the incubation period, centrifuge the plate and collect the cell culture supernatant.
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o Quantify the concentration of IL-17A in the supernatant using a commercial ELISA kit
according to the manufacturer's instructions.

o Data Analysis:

o Plot the IL-17A concentration against the log of the compound concentration and fit the
data to determine the IC50 value.

MOG35-55 Induced Experimental Autoimmune
Encephalomyelitis (EAE) in C57BL/6 Mice

This is a widely used in vivo model to assess the efficacy of potential therapeutics for multiple
sclerosis.
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Caption: Workflow for a therapeutic MOG35-55 induced EAE model in C57BL/6 mice.
Methodology:
o EAE Induction:

o Emulsify myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) in Complete
Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[1][7]

o On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at the flank
with the MOG35-55/CFA emulsion.[7]

o Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.[7]
 Clinical Scoring:

o Monitor the mice daily for weight loss and clinical signs of EAE.
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o Assign a clinical score based on a standardized scale (e.g., 0 = no clinical signs; 1 = limp
tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 =
moribund).[8]

e Therapeutic Treatment:

o Upon the onset of clinical signs (e.g., a clinical score of 1), randomize the mice into
treatment groups.

o Administer ARN-6039 (e.g., 10, 20, 30, 40 mg/kg) or vehicle control orally once daily for
the duration of the study.

o Endpoint Analysis:
o Continue daily clinical scoring until the study endpoint (e.g., day 28 post-immunization).

o Primary endpoints typically include the mean clinical score, maximum clinical score, and
disease incidence.

o Secondary endpoints can include histological analysis of the spinal cord for inflammation
and demyelination.

Conclusion

ARN-6039 represents a targeted, oral therapeutic approach for the treatment of autoimmune
diseases by modulating the Th17 pathway through the inverse agonism of RORyt. The
available preclinical and Phase 1 clinical data suggest a promising efficacy and safety profile.
The experimental protocols and workflows detailed in this guide provide a framework for
researchers to further investigate ARN-6039 and other RORYyt inhibitors in the context of
autoimmune and inflammatory disorders. Further publication of detailed clinical trial results will
be crucial in fully elucidating the therapeutic potential of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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